molecular formula C6H5N3OS B11916644 7-Aminothieno[3,2-D]pyrimidin-4(3H)-one

7-Aminothieno[3,2-D]pyrimidin-4(3H)-one

Cat. No.: B11916644
M. Wt: 167.19 g/mol
InChI Key: QJVVOPXHWFEQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Aminothieno[3,2-d]pyrimidin-4(3H)-one is a high-purity chemical compound offered as the dihydrochloride salt (CAS 2803856-52-0) for research applications . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. Thienopyrimidines are recognized in medicinal chemistry as bioisosteres of quinazolines and natural purine bases, which allows them to potentially mimic these structures and interact with a variety of enzymatic targets . Although specific biological data for this exact analog is not widely published, the broader class of thienopyrimidine derivatives has demonstrated significant research value as scaffolds for developing potent inhibitors. Related compounds have shown promising anticancer activity in vitro against various cell lines, including lung (A549), breast (MCF-7), and prostate cancers, with some derivatives acting through the inhibition of critical enzymes like thymidylate synthase (TS) or Pim-1 kinase . Furthermore, thienopyrimidine cores are frequently explored in other research areas, such as the development of anti-inflammatory agents targeting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . The presence of both amino and carbonyl functional groups on this fused ring system makes it a versatile intermediate for further synthetic elaboration, enabling researchers to generate diverse libraries for structure-activity relationship (SAR) studies . Researchers investigating kinase inhibition, anticancer drug discovery, and heterocyclic chemistry will find this compound a valuable building block for their experimental work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

IUPAC Name

7-amino-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N3OS/c7-3-1-11-5-4(3)8-2-9-6(5)10/h1-2H,7H2,(H,8,9,10)

InChI Key

QJVVOPXHWFEQPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC=N2)N

Origin of Product

United States

Structure Activity Relationship Sar Studies of Thieno 3,2 D Pyrimidin 4 3h One Analogues

Impact of Substitutions on the Thiophene (B33073) Moiety

The thiophene ring of the thieno[3,2-d]pyrimidine (B1254671) core offers several positions for substitution, and modifications at these sites can significantly influence the biological activity of the resulting analogues.

Research into antiplasmodial agents based on the thieno[3,2-d]pyrimidine scaffold has highlighted the importance of substituents on the thiophene ring. nih.gov A study focusing on the development of dual-stage antiplasmodial derivatives identified that a p-tolyl group at position 6 was a favorable substituent for maintaining activity against Plasmodium falciparum. nih.gov This finding was part of a broader SAR investigation that also considered modifications at other positions of the scaffold. nih.gov

In the context of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors, the substitution pattern on the thiophene moiety has been explored to understand its role in binding and activity. For instance, the synthesis of conformationally restricted thieno[3,2-d]pyrimidinones involved the use of a 3-amino-5-arylthiophene as a key intermediate. mdpi.com The nature of the aryl group at the 5-position of the thiophene ring is a critical determinant of the compound's inhibitory potential. Specifically, a 3-methoxyphenyl (B12655295) group at this position has been utilized in the synthesis of potent inhibitors. nih.gov

Furthermore, the development of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases) has also underscored the significance of thiophene ring substitutions. researchgate.netnih.gov In one study, various aryl and heteroaryl boronic acids were coupled to the thieno[3,2-d]pyrimidine scaffold via a Suzuki reaction, demonstrating that the nature of the substituent at the 7-position of the thiophene ring can dictate the potency and selectivity of the compound for different h-NTPDase isozymes. researchgate.netnih.gov For example, a phenyl group at the 7-position was found in a compound that selectively inhibited h-NTPDase1. researchgate.netnih.gov

The table below summarizes the impact of key substitutions on the thiophene moiety of thieno[3,2-d]pyrimidin-4(3H)-one analogues on their biological activity.

PositionSubstituentBiological ActivityTarget
6p-tolylMaintained antiplasmodial activityPlasmodium falciparum
53-MethoxyphenylComponent of potent inhibitors17β-HSD2
7PhenylSelective inhibitionh-NTPDase1

Influence of Substituents on the Pyrimidine (B1678525) Ring

The position and substitution of amino groups on the pyrimidine ring of thieno[3,2-d]pyrimidin-4(3H)-one analogues are critical determinants of their biological activity.

In the development of inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), the amino group at the C4 position of the thieno[3,2-d]pyrimidine scaffold has been a key focus of modification. researchgate.netnih.gov A series of derivatives were synthesized by treating the scaffold with various secondary amines. researchgate.netnih.gov For instance, the compound N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine demonstrated selective inhibition of h-NTPDase1. researchgate.netnih.gov Another derivative, where the C4-amino group was part of a more complex substituent, was identified as a potent inhibitor of h-NTPDase2. researchgate.netnih.gov These findings highlight how derivatization of the C4-amino group can modulate both the potency and selectivity of these inhibitors.

Furthermore, the amino group itself is a crucial feature. Studies on thieno[2,3-d]pyrimidines, a related scaffold, have shown that the presence of an amino group at the 4th position is important for anti-proliferative properties against breast cancer cell lines. nih.gov While this is a different isomer, it underscores the general importance of the amino substituent on the pyrimidine ring for biological activity.

The table below illustrates the influence of C4-amino group derivatives on the inhibitory activity against h-NTPDase isozymes.

C4-Amino DerivativeTarget IsozymeIC₅₀ (μM)
N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amineh-NTPDase10.62 ± 0.02
Compound 4c (a selective inhibitor)h-NTPdase30.13 ± 0.06
Compound 3b (a selective inhibitor)h-NTPdase80.32 ± 0.10

Modifications at the C-2 and C-4 positions of the pyrimidine ring, as well as other positions, have been extensively explored to modulate the biological activities of thieno[3,2-d]pyrimidine analogues.

C-4 Position:

The C-4 position has been a primary site for modification to enhance biological activity. A structure-activity relationship study on halogenated thieno[3,2-d]pyrimidines revealed that a chlorine atom at the C-4 position is essential for their antiproliferative activity against various cancer cell lines. nih.gov This chlorinated intermediate serves as a versatile precursor for introducing various nucleophilic substitutions. nih.gov

In the context of antiplasmodial agents, the C-4 position has been a key site for introducing diversity. nih.gov Starting from a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one hit, various substituents were introduced at the C-4 position through nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. This led to a series of 4-substituted thieno[3,2-d]pyrimidines with in vitro activities against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. nih.gov

Furthermore, the synthesis of a novel hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, highlights the potential of introducing complex heterocyclic systems at the C-4 position to achieve promising biological activity. mdpi.com

C-2 Position:

The C-2 position has also been a target for modification. In the development of antiplasmodial thienopyrimidines, a tert-butylamine (B42293) group at the C-2 position was found to be a suitable substituent for maintaining antiplasmodial activity. nih.gov

In a separate study focused on ROCK inhibitors with a thieno[2,3-d]pyrimidin-4(3H)-one scaffold, various substitutions at the C-2 position were investigated. It was found that a 2-(benzylamino) group on a 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one core resulted in a compound with significant cytotoxic activity against a melanoma cell line. researchgate.net

Other Positions:

While C-2 and C-4 are common modification sites, other positions on the pyrimidine ring are also important. For instance, in the development of 17β-HSD2 inhibitors, N-methylation at the N-3 position of the pyrimidinone ring has been performed as part of the synthetic strategy. mdpi.com

The following table summarizes key modifications at different positions of the pyrimidine ring and their impact on biological activity.

PositionModificationBiological Activity
C-4ChlorineEssential for antiproliferative activity
C-4Various substitutionsAntiplasmodial activity
C-43-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-ylPromising biological activity
C-2tert-butylamineMaintained antiplasmodial activity
C-2BenzylaminoCytotoxic activity
N-3MethylationPart of synthesis for 17β-HSD2 inhibitors

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel and improved therapeutic agents by modifying the core structure of a known active compound. nih.govnih.gov These approaches have been successfully applied to the thieno[3,2-d]pyrimidin-4(3H)-one scaffold to enhance its properties.

One notable example involves the optimization of thienopyrimidinone-based allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). nih.govnih.gov The lead compound, 2-(3,4-dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, exhibited good submicromolar activity. However, to address the potential toxicity of the thiophene ring, a bioisosteric replacement strategy was employed. The thiophene ring was replaced with other aromatic systems, leading to the discovery of a novel series of highly active quinazolinone-based RNase H inhibitors. nih.govnih.gov This scaffold hop from a thienopyrimidinone to a quinazolinone maintained the desired biological activity while potentially improving the safety profile. nih.govnih.gov

In another study focused on developing inhibitors for 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), a bioisosteric replacement was utilized to create conformationally restricted analogues. mdpi.com The thieno[3,2-d]pyrimidin-4-one scaffold was used to lock the molecule in a specific conformation. To explore other conformations that were not accessible with the bivalent sulfur atom of the thiophene ring, the thiophene core was replaced by a bioisosteric phenyl ring, leading to quinazolin-4-one derivatives. mdpi.com This allowed for a systematic investigation of the conformational requirements for potent inhibition.

The thiophene ring itself is often considered a bioisostere for a benzene (B151609) ring. nih.gov This principle has been applied in the design of molecules with antimalarial and kinase inhibitory activities, where the thieno[3,2-d]pyrimidine scaffold serves as an isostere for benzene-fused pyrimidines. nih.gov

The table below provides examples of scaffold hopping and bioisosteric replacement strategies involving the thieno[3,2-d]pyrimidin-4(3H)-one scaffold.

Original ScaffoldReplacement ScaffoldRationaleTarget
Thieno[2,3-d]pyrimidinoneQuinazolinoneAddress potential thiophene toxicity, explore new chemical spaceHIV-1 RNase H
Thieno[3,2-d]pyrimidinoneQuinazolinoneInvestigate different molecular conformations17β-HSD2
Benzene-fused pyrimidineThieno[3,2-d]pyrimidineBioisosteric replacementAntimalarial, Kinase inhibition

Correlations between Structural Features and Biological Efficacy

The biological efficacy of thieno[3,2-d]pyrimidin-4(3H)-one analogues is intricately linked to their specific structural features. Various studies have established correlations between substitutions at different positions of the scaffold and the resulting biological activities.

For instance, in the pursuit of antiproliferative agents, the presence of halogens on the thieno[3,2-d]pyrimidine core has been identified as a critical determinant of activity. nih.gov A structure-activity relationship study pinpointed that a chlorine atom at the C4-position is necessary for the observed biological activity against several cancer cell lines. nih.gov This highlights a direct correlation between a specific substituent at a defined position and the desired antiproliferative effect.

Furthermore, studies on PI3K inhibitors with a thieno[2,3-d]pyrimidine (B153573) core have shown that the nature of the substituent at the 2nd position can significantly impact the inhibitory activity against different PI3K isoforms. nih.gov For example, a compound bearing a 3-hydroxyphenyl group at the 2nd position of the thienopyrimidine scaffold exhibited the best activity against both PI3Kβ and PI3Kγ isoforms. nih.gov This indicates a correlation between the electronic and steric properties of the substituent at C2 and the selective inhibition of specific kinase isoforms.

The development of antiplasmodial agents has also revealed important structural correlations. A tert-butylamine at position 2 and a p-tolyl group at position 6 of the thienopyrimidine scaffold were found to be key for maintaining antiplasmodial activity. nih.gov

The table below summarizes some of the key correlations between structural features of thieno[3,2-d]pyrimidine analogues and their biological efficacy.

Structural FeatureBiological EfficacyTarget
Chlorine at C4-positionEssential for antiproliferative activityCancer cell lines
3-methyl-1H-pyrrole-2,5-dione at C4 and H or methyl at C5Essential for potent enzyme inhibitory activityFLT3 Kinase
4-(2-methylaminoethoxy)phenyl at C6Enhanced metabolic stabilityFLT3 Kinase
3-hydroxyphenyl at C2Potent inhibition of PI3Kβ and PI3Kγ isoformsPI3K
tert-butylamine at C2 and p-tolyl at C6Maintained antiplasmodial activityPlasmodium falciparum

Biological Activities and Mechanistic Investigations of 7 Aminothieno 3,2 D Pyrimidin 4 3h One and Its Analogues

Anti-Infective Potentials

Derivatives of the thienopyrimidine core have been investigated for their ability to combat various infectious agents, including bacteria, fungi, parasites, and viruses. nih.gov

Thienopyrimidine derivatives have shown notable antibacterial properties. Studies have revealed that specific analogues are potent against a range of both Gram-positive and Gram-negative bacteria. For instance, certain spiro thieno[3,2-d]pyrimidine (B1254671) derivatives were identified as highly potent antibacterial agents. nih.govresearchgate.net Specifically, compounds designated as 2c, 8b, 8c, 9b, and 10b demonstrated significant activity against both classes of bacteria. nih.gov

Research into the related thieno[2,3-d]pyrimidinedione scaffold also yielded compounds with powerful antibacterial effects, particularly against multi-drug resistant Gram-positive organisms. nih.gov Two compounds, in particular, showed significant activity with Minimum Inhibitory Concentration (MIC) values between 2–16 mg/L against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and vancomycin-resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE). nih.gov These compounds were found to have low toxicity against mammalian cells. nih.gov

Table 1: Antibacterial Activity of Selected Thienopyrimidine Analogues

Compound ClassBacterial StrainsActivity (MIC)Reference
Thieno[2,3-d]pyrimidinedionesMRSA, VRSA, VISA, VRE2–16 mg/L nih.gov
Spiro thieno[3,2-d]pyrimidines (e.g., 2c, 8b, 9b, 10b)Gram-positive and Gram-negative bacteriaPotent Activity nih.gov

The antifungal potential of the thienopyrimidine scaffold has been demonstrated through the evaluation of several of its derivatives. Halogenated thieno[3,2-d]pyrimidines, specifically compounds 1 and 2, exhibited notable activity against various pathogenic yeast strains, with growth inhibition percentages ranging from 55% to 99% at a concentration of 100 μM. nih.gov Compound 1 was particularly effective against clinical strains of Cryptococcus neoformans. nih.gov

Further studies on spiro-thieno[3,2-d]pyrimidine derivatives revealed a compound, 8c, that showed superior antifungal activity compared to the standard drug ketoconazole, with a Minimum Inhibitory Concentration (MIC) of 1-2 μmol/mL. nih.govresearchgate.net

Table 2: Antifungal Activity of Selected Thienopyrimidine Analogues

CompoundFungal StrainActivityReference
Halogenated thieno[3,2-d]pyrimidine (Compound 1)Cryptococcus neoformansHigh potency nih.gov
Halogenated thieno[3,2-d]pyrimidines (Compounds 1 & 2)Pathogenic yeasts55-99% inhibition at 100 μM nih.gov
Spiro thieno[3,2-d]pyrimidine (Compound 8c)Examined fungiMIC: 1-2 μmol/mL nih.govresearchgate.net

The structural similarity of thienopyrimidines to purines makes them promising candidates for antiprotozoal agents. nih.gov Research has focused on their potential as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism of parasites like Toxoplasma gondii. nih.govnih.gov

A series of 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated as potential dual inhibitors of thymidylate synthase (TS) and DHFR. nih.govnih.gov While some compounds were potent inhibitors of human enzymes, several nonclassical analogues were found to be potent and selective inhibitors of DHFR from Toxoplasma gondii, highlighting their potential as antiparasitic agents. nih.gov The thiophene (B33073) ring in these molecules has also been utilized as an isostere for benzene-fused pyrimidines in the design of antimalarial compounds. nih.gov

While the thienopyrimidine scaffold has been explored for a wide range of biological activities, its application as an antiviral agent appears less established in the reviewed literature. nih.govresearchgate.net Initial screenings of some thieno[2,3-d]pyrimidinedione derivatives did not show any detectable antiviral activity. nih.gov However, the broad biological profile of thienopyrimidines suggests that further exploration in this area could still yield positive results. researchgate.net

Anticancer Activities and Molecular Pathways

The most extensively studied biological activity of thieno[3,2-d]pyrimidine analogues is their potential as anticancer agents. This is largely attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. nih.gov

Thieno[3,2-d]pyrimidine derivatives have been designed as inhibitors for a multitude of kinase targets.

Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): Thieno[3,2-d]pyrimidine derivatives have been identified as dual inhibitors of FAK and FLT3. theraindx.comnih.gov FAK is often overexpressed in metastatic cancers, while FLT3 mutations are common in acute myeloid leukemia (AML). nih.govnih.govnih.gov A lead compound, designated as 26, demonstrated excellent potency against both FAK and drug-resistant FLT3 mutants. nih.gov This compound showed significant tumor growth inhibition in xenograft models of both breast cancer and AML. theraindx.comnih.gov

Epidermal Growth Factor Receptor (EGFR): Analogues of thieno[3,2-d]pyrimidine have been developed as potent inhibitors of EGFR, including the T790M mutant which confers resistance to first-generation EGFR inhibitors. nih.gov One derivative, compound B1, exhibited an IC50 value of 13 nM against the resistant EGFRL858R/T790M kinase and showed more than 76-fold selectivity over the wild-type EGFR. nih.gov This compound effectively inhibited the proliferation of H1975 lung cancer cells, which harbor the T790M mutation. nih.gov

Aurora Kinase: The thieno[3,2-d]pyrimidine scaffold has been incorporated into multitargeted kinase inhibitors with activity against Aurora kinases, which are key regulators of mitosis. nih.govdrugbank.com The inhibitor AT9283, for example, shows activity against Aurora A and Aurora B, in addition to other cancer-relevant kinases like JAK2 and FLT3. nih.gov

Dihydrofolate Reductase (DHFR): Beyond its role in parasitic infections, DHFR is a well-established target for cancer chemotherapy. mdpi.comwikipedia.orgpatsnap.com Derivatives of 2-amino-4-oxo-thieno[2,3-d]pyrimidine have been synthesized as potent dual inhibitors of human DHFR and thymidylate synthase (TS). nih.govnih.gov Compound 2, an N-{4-[(2-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, was an excellent dual inhibitor with an IC50 of 19 nM for human DHFR and 54 nM for human TS. nih.gov Similarly, its 6-methyl analogue (compound 4) also showed potent dual inhibition with IC50 values of 20 nM and 40 nM against human DHFR and TS, respectively. nih.gov

LIM Domain Kinase 1 (LIMK1): A high-throughput screening campaign led to the identification of 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 inhibitors. nih.gov Subsequent work on the related 5,6-substituted 4-aminothieno[2,3-d]pyrimidine scaffold yielded a series of compounds with low micromolar inhibitory activity against LIMK1, a kinase involved in regulating cell motility and invasion. nih.govnih.gov

Table 3: Kinase Inhibitory Activity of Selected Thienopyrimidine Analogues

Compound ClassTarget KinaseActivity (IC50)Reference
Thieno[3,2-d]pyrimidine (Compound 26)FAK / FLT3Potent dual inhibition nih.gov
Thieno[3,2-d]pyrimidine (Compound B1)EGFRL858R/T790M13 nM nih.gov
Thieno[2,3-d]pyrimidine (B153573) (Compound 2)Human DHFR19 nM nih.gov
Thieno[2,3-d]pyrimidine (Compound 4)Human DHFR20 nM nih.gov
4-Aminothieno[2,3-d]pyrimidinesLIMK1Low micromolar nih.gov
Thieno[3,2-d]pyrimidine-based (AT9283)Aurora A/BPotent inhibition (3 nM) nih.gov

Antiproliferative Effects on Cancer Cell Lines (e.g., A549, MCF-7, HepG2, MDA-MB-231)

The thieno[3,2-d]pyrimidine core is a key feature in the design of various anticancer agents. Analogues of this structure have demonstrated notable antiproliferative activity against a range of human cancer cell lines.

Specifically, 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have been reported to inhibit the growth of A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma) cells. scielo.br Further studies on 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones confirmed their inhibitory effects on A549 and MCF-7 cell proliferation, with one compound exhibiting a potent IC50 value of 0.94 μM against A549 cells and showing no toxicity to normal human liver cells. scielo.br Another investigation into 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines revealed that an ester derivative had the highest anti-tumor activity against MDA-MB-231 (triple-negative breast cancer) cells, with an IC50 of 52.56 μg/mL. researchgate.net

Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one linked to benzimidazole (B57391) have also been synthesized and evaluated for their cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov In a separate study, a series of 2-trifluoromethylthieno[2,3-d]pyrimidine derivatives were screened for their anti-tumor effects on MCF-7 and HepG2 (hepatocellular carcinoma) cells. researchgate.net Additionally, a novel series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were tested, with one compound showing a strong antiproliferative effect against the MCF-7 cell line with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov

The antiproliferative potential of these compounds has been further demonstrated in various studies. For instance, some thienopyrimidine derivatives bearing sulfonamide moieties exhibited potent anti-breast cancer activity against the MCF7 cell line, with some compounds showing greater potency than the reference drug Doxorubicin. nih.gov Halogenated thieno[3,2-d]pyrimidines have also shown antiproliferative activity against different cancer cell lines, with the presence of a chlorine atom at the C4-position being important for biological activity. nih.gov

Compound AnalogueCancer Cell LineIC50 ValueReference
2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-one (Compound 15)A5490.94 μM scielo.br
2-Alkyl-4-amino-thieno[2,3-d]pyrimidine (Ester 2)MDA-MB-23152.56 μg/mL (0.16 μM) researchgate.net
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-74.3 ± 0.11 µg/mL (0.013 µM) nih.gov
Thienopyrimidine with sulfadoxine (B1681781) (Compound 14)MCF-722.12 μM nih.gov
Thienopyrimidine with sulfadimethoxazine (Compound 13)MCF-722.52 μM nih.gov

Modulation of Cellular Signaling Pathways (e.g., STAT3/ERK1/2 phosphorylation)

The anticancer effects of thieno[3,2-d]pyrimidine derivatives are, in some cases, linked to their ability to modulate key cellular signaling pathways involved in cell proliferation and survival. The ERK1/2 (Extracellular signal-regulated kinase 1/2) pathway, a component of the MAPK (mitogen-activated protein kinase) signaling cascade, is a frequent target.

Research has shown that certain thieno[3,2-d]pyrimidine-based derivatives can influence this pathway. For example, one study found that a specific thieno[3,2-d]pyrimidine derivative, compound 9d, led to the downregulation of phosphorylated ERK (p-ERK) in MCF-7 breast cancer cells. researchgate.net This indicates an inhibitory effect on the ERK signaling pathway. Another related class of compounds, 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, have been developed as potent inhibitors of Erk2, demonstrating a reduction in the phosphorylation of the downstream substrate RSK in both cell-based assays and tumor xenografts.

While the modulation of the ERK1/2 pathway by thieno[3,2-d]pyrimidine analogues is documented, specific investigations into the direct effects of 7-Aminothieno[3,2-d]pyrimidin-4(3H)-one on STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation are less clear from the available literature. The STAT3 pathway is a critical regulator of cell growth and proliferation, and its phosphorylation is a key activation step. nih.gov Small molecule inhibitors of STAT3 phosphorylation have been shown to reduce T-cell activation and proliferation. nih.gov Further research is needed to elucidate the specific interactions of this compound and its direct analogues with the STAT3 signaling cascade.

Other Pharmacological Activities

Beyond their antiproliferative effects, analogues of this compound have been investigated for a variety of other pharmacological activities.

Anti-inflammatory Activities

The pyrimidine (B1678525) core is present in several clinically approved anti-inflammatory drugs. Derivatives of thieno[3,2-d]pyrimidine have emerged as potent anti-inflammatory agents, often through the inhibition of key inflammatory mediators.

A notable mechanism of action is the inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2), a crucial enzyme in the NOD (nucleotide-binding oligomerization domain) cell signaling pathway that drives pro-inflammatory responses. Thieno[3,2-d]pyrimidine derivatives have been developed as potent RIPK2 inhibitors, with one such inhibitor, compound HY3, demonstrating significant anti-inflammatory and hepatoprotective effects in an acute liver injury model with an IC50 of 11 nM against RIPK2. Similarly, pyrido[2,3-d]pyrimidin-7-one based compounds have been identified as RIPK2 kinase inhibitors that also block NOD2 cell signaling.

Other related structures, such as 4,5-dihydrothieno[3,2-e] nih.govtriazolo[4,3-a]pyrimidine-2-carboxamides, have also shown remarkable anti-inflammatory activity in animal models. nih.gov The broader class of pyrimidine derivatives is known to exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator.

Antioxidant Activities

Several studies have highlighted the antioxidant potential of thieno[3,2-d]pyrimidine analogues and related heterocyclic systems. These compounds can mitigate oxidative stress by scavenging free radicals.

The antioxidant activity of aminodi(hetero)arylamines based on the thieno[3,2-b]pyridine (B153574) scaffold, which is structurally related to the compound of interest, has been evaluated through various assays. One aminodiarylamine analogue demonstrated potent radical scavenging activity and reducing power, while another was highly effective in inhibiting lipid peroxidation in porcine brain cells, with an EC50 value of 7 µM.

Theoretical studies using density functional theory (DFT) have also been employed to investigate the antioxidant potential of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives. These computational analyses, supported by experimental results, suggest that these compounds can act as effective antioxidants by donating electrons to neutralize reactive oxygen species. Novel pyrimidine and thiazolo[4,5-b]pyridine (B1357651) derivatives have also been synthesized and shown to possess antioxidant properties. nih.gov

Central Nervous System (CNS) Protective Agents

The therapeutic potential of thienopyrimidine derivatives extends to the central nervous system. While specific studies on this compound are limited in this context, related structures have shown promise.

It has been reported that pyridothienopyrimidine derivatives, which combine the thienopyrimidine and pyridine (B92270) nuclei, possess neurotropic properties, suggesting they can affect the central nervous system. Furthermore, the broader class of thieno[2,3-d]pyrimidines has been cited for its wide range of medical applications, including as CNS protective agents. These preliminary findings indicate that the thienopyrimidine scaffold is a promising starting point for the development of new neuroprotective therapies, although more targeted research is required to fully characterize these effects.

Antihypertensive Properties

Derivatives of the pyrimidine family have been investigated for their potential to lower blood pressure. Specifically, analogues of the pyridopyrimidine class, which are structurally related to thienopyrimidines, have demonstrated antihypertensive activity.

A series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives were evaluated for their ability to lower blood pressure in conscious, spontaneously hypertensive rats. scielo.br Several of these compounds effectively reduced blood pressure in a gradual and sustained manner. scielo.br Further structure-activity relationship studies on 7-acyl amide analogues of these compounds also revealed good oral antihypertensive activity. These findings suggest that the pyridopyrimidine scaffold, and by extension, the related thienopyrimidine core, may be a valuable template for the design of new antihypertensive agents.

Antidiabetic Activities

Derivatives of the thieno[3,2-d]pyrimidine scaffold have been investigated for their potential as antidiabetic agents. One study involved the synthesis of 3-amino-2-R-7-(R'-phenyl)-3H-thieno[3,2-d]pyrimidine-4-ones. These compounds were synthesized through the reaction of 3-amino-4-(R-phenyl)-thiophene-2-carboxylic acid hydrazides with aliphatic carboxylic acids. A preliminary pharmacological screening of these synthesized compounds was conducted to assess their antidiabetic potential. tdmu.edu.ua The study modeled diabetes in male Wistar rats through prolonged injection of low doses of dexamethasone, and the blood serum of these rats was analyzed. tdmu.edu.ua Another approach to antidiabetic agents involves the inhibition of α-glucosidase. Studies on 1,3,4-thiadiazole (B1197879) derivatives have shown that these compounds can exhibit significant inhibitory activity against α-glucosidase, with some derivatives showing much higher potency than the reference drug acarbose. mdpi.com

Anti-Allergic Properties

While direct studies on the anti-allergic properties of this compound are not extensively detailed in the provided context, the closely related activity of phosphodiesterase (PDE) inhibition suggests a potential mechanism for anti-allergic effects. PDE inhibitors, particularly PDE4 inhibitors, are known to be involved in the regulation of inflammatory responses which are central to allergic reactions. mdpi.commdpi.com By increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), PDE4 inhibitors can modulate the function of various immune cells involved in allergic inflammation. mdpi.com

Antiplatelet Properties

Thienopyrimidine derivatives have shown notable antiplatelet activity. The thieno[3,2-c]pyridine (B143518) class of drugs, which includes the widely used clopidogrel (B1663587), functions by targeting the P2Y12 receptor on platelets, thereby inhibiting platelet aggregation. nih.govgoogle.com Research on six thieno[2,3-b]pyridine (B153569) derivatives demonstrated their ability to inhibit both platelet activation and aggregation, with some compounds showing greater in vitro activity than clopidogrel and a synergistic effect with aspirin. nih.gov Similarly, various 2-aminopyrimidine (B69317) and 2-substituted-4,6-diaminopyrimidine derivatives have been synthesized and evaluated for their antiplatelet aggregation activity against adenosine diphosphate (B83284) (ADP) and arachidonic acid-induced platelet aggregation. nih.gov While some compounds showed limited activity against ADP-induced aggregation, acceptable activities were observed against arachidonic acid-induced aggregation. nih.gov

Cardiotonic and Anticonvulsant Activities

The thienopyrimidine scaffold has been explored for its potential cardiotonic and anticonvulsant activities. New aminothienopyrimidines and derivatives of the novel thienotriazolopyrimidine ring system have been synthesized and screened for their anticonvulsant properties. nih.gov Pharmacological screening of several tricyclic and bicyclic derivatives was reported. nih.gov The search for new anticonvulsant agents has also led to the synthesis of hybrid compounds, such as derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, which have shown activity in various animal models of epilepsy. mdpi.com Some of these compounds have been found to interact with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

Antihelminthic Activities

A novel class of anthelmintic compounds, the 2,4-diaminothieno[3,2-d]pyrimidines (DATPs), has been identified with activity against the human whipworm, Trichuris trichiura. nih.gov This is particularly significant due to the limited efficacy of current drugs against this parasite. nih.gov The identified DATP compound, OX02926, and its analogues have demonstrated efficacy against both the adult parasite and its egg stages, suggesting a potential to interrupt the parasite's lifecycle. nih.gov

Phosphodiesterase Type 4 (PDE4) Inhibition

Thienopyrimidinone derivatives have been synthesized and evaluated as selective phosphodiesterase 7 (PDE7) inhibitors for treating inflammatory diseases. nih.gov Further research has led to the discovery of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-one series as highly potent and soluble PDE7 inhibitors. nih.gov While these studies focus on PDE7, the inhibition of phosphodiesterases, in general, is a key area of research. PDE4, in particular, is a well-established target for anti-inflammatory therapies, especially for respiratory diseases. mdpi.comrsc.org The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which helps to regulate inflammatory responses. mdpi.commdpi.com

Elucidation of Molecular Mechanisms of Action and Target Engagement

The thieno[3,2-d]pyrimidine scaffold, a key structural motif in medicinal chemistry, has been the subject of extensive research to uncover the molecular mechanisms driving its diverse biological activities. While direct and comprehensive studies on the specific target engagement of this compound are limited in publicly available research, investigations into its close analogues have provided significant insights into their mechanisms of action, primarily revolving around the inhibition of essential enzymes in pathogens and cancer cells. These studies highlight the scaffold's ability to interact with various biological targets, offering a foundation for understanding the potential therapeutic actions of this class of compounds.

Research into analogues of this compound has revealed their potential as inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis, the causative agent of tuberculosis. This enzyme is a critical component of the bacterium's respiratory chain, particularly under conditions of low oxygen and nitrosative stress, making it an attractive target for novel anti-tubercular drugs. A study focusing on thieno[3,2-d]pyrimidin-4-amines demonstrated that these compounds can effectively inhibit cytochrome bd oxidase, leading to a depletion of ATP within the bacterial cells. nih.govdntb.gov.ua The inhibitory activity was found to be dependent on the nature of the substituent at the 4-amino position of the thienopyrimidine core.

In the context of anti-malarial research, a derivative of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, known as Gamhepathiopine, which features a 2-tert-butylamino substitution, has been identified as a promising dual-stage antiplasmodial agent. mdpi.com This compound demonstrates activity against both the asexual erythrocytic stages and the sexual stages of the Plasmodium parasite. Further exploration of 4-substituted analogues of this hit compound has been undertaken to optimize its antiplasmodial efficacy. These investigations aim to elucidate the specific parasitic targets and pathways that are modulated by this class of compounds.

Furthermore, the broader family of thienopyrimidines, including the isomeric thieno[2,3-d]pyrimidine scaffold, has been extensively studied for its anticancer properties. These compounds have been shown to act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of nucleotides and amino acids, thereby disrupting DNA synthesis and cell proliferation in cancer cells. nih.gov The structural similarities between thienopyrimidines and the natural purine (B94841) bases allow them to function as effective ATP-competitive inhibitors of various protein kinases that are often dysregulated in cancer. wikipedia.org For instance, certain 4-amino-thieno[2,3-d]pyrimidine derivatives have been evaluated for their antiproliferative effects on breast cancer cell lines, where they have been observed to induce cell cycle arrest. nih.govnih.gov

The following tables summarize the inhibitory activities of several analogues of this compound against their identified biological targets.

Table 1: Inhibitory Activity of Thieno[3,2-d]pyrimidin-4-amine Analogues against Mycobacterium tuberculosis Cytochrome bd Oxidase

CompoundSubstituent at 4-Amino PositionATP IC₅₀ (μM) in M. bovis BCG (with Q203)ATP IC₅₀ (μM) in M. tuberculosis H37Rv (with Q203)ATP IC₅₀ (μM) in M. tuberculosis N0145 (with Q203)
Analogue 1 Unsubstituted26>10052
Analogue 2 4-(tert-butyl)phenethyl6189

Data sourced from a study on cytochrome bd oxidase inhibitors. nih.gov

Table 2: Antiplasmodial Activity of a 4-Chloro Analogue of Gamhepathiopine

CompoundActivity against P. falciparum (Erythrocytic Stage)Activity against P. berghei (Hepatic Stage)
4-Chloro Analogue GoodBetter than Gamhepathiopine

Data based on research into dual-stage antiplasmodial derivatives. mdpi.com

Computational Chemistry and in Silico Approaches in Thieno 3,2 D Pyrimidin 4 3h One Research

Molecular Docking Studies for Ligand-Receptor Interactions and Protein Target Identification

Molecular docking is a prominent computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the structural basis of ligand-receptor interactions and for identifying potential protein targets for thieno[3,2-d]pyrimidin-4(3H)-one derivatives.

Research has employed molecular docking to elucidate the binding modes of these compounds with various enzymes. For instance, docking studies on a series of thieno[3,2-d]pyrimidin-4(3H)-one derivatives identified them as potent inhibitors of phosphodiesterase type 7 (PDE7). rsc.orgresearchgate.net These studies revealed key interactions within the PDE7A catalytic site, highlighting the importance of specific substituents on the thienopyrimidine core for binding affinity. researchgate.net The docking pose of potent inhibitors showed critical polar and hydrophobic interactions with key residues in the enzyme's active site. researchgate.net

In the realm of anticancer research, molecular docking has been instrumental. Derivatives of the isomeric thieno[2,3-d]pyrimidine (B153573) scaffold, which shares a common core structure, have been docked into the active sites of several cancer-related kinases. For example, docking simulations of cyclopenta nih.govresearchgate.netthieno[2,3-d] rsc.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-9(6H)-ones, derived from the thienopyrimidine core, showed promising binding energies within the epidermal growth factor receptor (EGFR) active site. nih.gov Specific interactions, such as hydrogen bonds with residues like Met769 and arene-H interactions with Val702, were identified as crucial for the observed inhibitory activity. nih.gov

Similarly, docking studies have predicted that certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives could act as inhibitors of topoisomerase II, suggesting a mechanism for their antibacterial activity. nih.gov Furthermore, investigations into benzothieno[3,2-d]pyrimidin-4-one derivatives as cyclooxygenase-2 (COX-2) inhibitors utilized molecular docking to describe their interaction with the enzyme's active site. nih.gov The results indicated that specific derivatives could bind effectively within the mCOX-2 active site, with interactions involving key amino acid residues like Arg-120 and Tyr-355. nih.gov

The thieno[3,2-d]pyrimidine (B1254671) scaffold has also been explored for its potential as phosphatidylinositol 3-kinase (PI3K) inhibitors. Docking studies, complemented by the determination of a co-crystal structure of a lead compound complexed with PI3Kα, provided a structural basis for the high enzymatic activity observed. nih.gov These computational models are vital for the rational design of new derivatives with improved inhibitory profiles. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on Thienopyrimidine Derivatives

Derivative ClassProtein TargetKey FindingsReference
Thieno[3,2-d]pyrimidin-4(3H)-onesPhosphodiesterase 7 (PDE7A)Identified key polar and hydrophobic interactions within the catalytic site crucial for inhibitory activity. researchgate.net
Cyclopenta nih.govresearchgate.netthieno[2,3-d] rsc.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-9(6H)-onesEpidermal Growth Factor Receptor (EGFR)Predicted strong binding energies; highlighted hydrogen bonding with Met769 and arene-H interaction with Val702. nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-onesTopoisomerase IIPredicted inhibition of the enzyme, suggesting a mechanism for antibacterial effects. nih.gov
Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-DerivativesCyclooxygenase-2 (COX-2)Showed that derivatives are able to bind the mCOX-2 active site, interacting with residues like Arg-120 and Tyr-355. nih.gov
Thieno[3,2-d]pyrimidine DerivativesPhosphatidylinositol 3-kinase α (PI3Kα)Provided a structural basis for high enzymatic activity, guiding further optimization of inhibitors. nih.gov
Thieno[2,3-d]pyrimidine DerivativesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Identified a lead compound with strong anti-VEGFR-2 potential and elucidated its binding conformation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is valuable for predicting the activity of newly designed molecules before their synthesis.

For thieno[3,2-d]pyrimidin-4(3H)-one derivatives, 3D-QSAR studies, including Comparative Molecular Fields Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted to explore their potency and selectivity as PDE7 inhibitors. rsc.orgresearchgate.net These analyses generated robust statistical models that could predict the pIC50 values of new analogues. researchgate.net The models revealed that steric and electrostatic fields are primary determinants of binding affinities and helped to elucidate the key pharmacophoric features required for potent and selective PDE7 inhibition. rsc.orgresearchgate.netresearchgate.net

QSAR studies have also been applied to thieno[2,3-d]pyrimidin-4(3H)-one derivatives to understand their antimicrobial and antifungal activities. nih.gov These models helped to identify structural features, such as the presence of a m-methoxyphenyl group or a specific side chain, that are crucial for potency. nih.gov In another study, 2D and 3D-QSAR analyses were performed on thieno[3,2-d]pyrimidines to understand their activity against cholesterol. researchgate.net The 2D-QSAR model highlighted the importance of specific descriptors like Quadrupole2, while the 3D-QSAR models emphasized the role of steric and electrostatic effects in determining binding affinities. researchgate.net

Furthermore, QSAR analysis has been used to investigate the activity of thienopyrimidine derivatives as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. nih.gov By correlating molecular descriptors with biological activity, these studies provide valuable guidance for designing compounds with enhanced anticancer properties. nih.gov

Table 2: QSAR Study Highlights for Thienopyrimidine Derivatives

Derivative SeriesTarget/ActivityQSAR MethodKey FindingsReference
Thieno[3,2-d]pyrimidin-4(3H)-onesPDE7 InhibitionCoMFA, CoMSIADeveloped robust statistical models to predict potency and selectivity; highlighted importance of steric and electrostatic fields. rsc.orgresearchgate.net
Thieno[2,3-d]pyrimidin-4(3H)-onesAntimicrobial/AntifungalLigand-based QSARIdentified key structural moieties responsible for enhanced antibacterial and antifungal potency. nih.gov
Thieno[3,2-d]pyrimidinesCholesterol Inhibition2D-QSAR, 3D-QSARIdentified key molecular descriptors and showed that steric/electrostatic effects determine binding affinities. researchgate.net
Thieno[2,3-d]pyrimidinesVEGFR-2 InhibitionMultiple Linear Regression, Artificial Neural NetworkInvestigated the pharmacological activity to guide the design of new anticancer agents. nih.gov

Computational Approaches for Exploring Conformational Analysis

Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is implicitly a cornerstone of modern computational drug design, particularly within molecular docking and 3D-QSAR studies. For thieno[3,2-d]pyrimidin-4(3H)-one derivatives, understanding the accessible conformations is critical for predicting how they will bind to a target receptor.

During molecular docking simulations, computational algorithms explore a vast conformational space for the ligand to find the most stable binding pose within the receptor's active site. nih.govresearchgate.net The final docked conformation, often validated by comparing it to a known crystal structure, represents a low-energy and biologically relevant spatial arrangement of the molecule. nih.gov For example, the docking of thieno[3,2-d]pyrimidine derivatives into the 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) enzyme involved exploring various conformations to identify those that are conformationally restricted and fit optimally within the binding site. nih.gov

The generation of 3D-QSAR models like CoMFA and CoMSIA also heavily relies on the three-dimensional conformations of the molecules in the dataset. researchgate.net The alignment of the compounds, which is a critical step in these analyses, is based on their docked conformations or a common structural template, thereby incorporating conformational effects into the resulting predictive model. The conformational flexibility of side chains attached to the rigid thienopyrimidine core often plays a significant role in achieving optimal interactions with the target protein.

Virtual Screening for Lead Identification and Optimization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This method is significantly faster and more cost-effective than experimental high-throughput screening.

In the context of thienopyrimidine research, virtual screening, often employing molecular docking, has been used to preselect compounds for synthesis and biological testing. researchgate.net By screening a library of virtual or synthesized thienopyrimidine derivatives against a specific protein target, researchers can prioritize candidates that show favorable predicted binding energies and interaction patterns. researchgate.net For instance, a set of novel thieno[2,3-d]pyrimidin-4(3H)-ones were preselected via molecular docking for anticancer activity screening against the NCI 60 cell line panel. researchgate.net This approach led to the identification of a compound with significant cytotoxic activity, demonstrating the efficiency of virtual screening in pinpointing promising lead structures. researchgate.net

This strategy is not only used for identifying new hits but also for lead optimization. By creating a virtual library of analogues based on a known active compound, researchers can screen them in silico to predict which modifications are most likely to improve activity or selectivity, thus guiding further synthetic efforts in a more targeted and efficient manner. nih.gov

Advanced Research Perspectives and Future Directions

Design and Synthesis of Novel Analogues and Hybrid Molecules

The versatility of the thieno[3,2-d]pyrimidine (B1254671) core allows for extensive chemical modification to generate novel analogues with diverse pharmacological profiles. nih.gov Synthetic strategies predominantly involve the construction of the pyrimidine (B1678525) ring onto a substituted aminothiophene precursor. nih.govtandfonline.com

A common approach involves the cyclization of a 3-aminothiophene-2-carboxamide (B122380) with a formamide (B127407) to construct the thienopyrimidine core. nih.gov This core can then be further functionalized. For instance, a library of 7-arylthieno[3,2-d]pyrimidin-4-amines was prepared using solution-phase parallel synthesis, employing Suzuki coupling reactions to introduce aryl group diversity at the 7-position. nih.gov Other synthetic routes utilize multicomponent reactions; new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized in a one-pot reaction from 2H-thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamines. nih.gov

The concept of molecular hybridization, which combines two or more pharmacophores into a single molecule, has yielded promising results. A notable example is the synthesis of a hybrid compound featuring a thieno[3,2-d]pyrimidine linked to a pyrazolo[3,4-d]pyrimidine moiety. mdpi.com This was achieved by reacting 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with the Vilsmeier-Haack reagent, followed by treatment with ammonium (B1175870) carbonate. mdpi.com The resulting hybrid molecule demonstrated inhibitory activity against IL-6 induced STAT3 activation, a pathway implicated in inflammation and cancer. mdpi.com Similarly, derivatives incorporating benzimidazole (B57391) fragments have been synthesized and evaluated for their anticancer potential. nih.gov

Starting MaterialReagentsKey Reaction TypeResulting Analogue/HybridRef
3-Aminothiophene-2-carboxamideFormamide, Arylboronic acidsCyclization, Suzuki Coupling7-Arylthieno[3,2-d]pyrimidin-4-amine Library nih.gov
3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amineVilsmeier-Haack reagent, (NH4)2CO3Vilsmeier-Haack Reaction, Cyclization4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine mdpi.com
2H-thieno[2,3-d] nih.govnih.govoxazine-2,4(1H)-dionesAromatic aldehydes, BenzylamineOne-pot Multicomponent Reaction2,3-Disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones nih.gov
4-Chloro-thieno[3,2-d]pyrimidineSecondary amines, Arylboronic acidsNucleophilic Aromatic Substitution, Suzuki CouplingN,7-Disubstituted-thieno[3,2-d]pyrimidin-4-amines nih.gov

Development of Multi-Targeted Agents and Polypharmacology Approaches

The strategy of designing single molecules that can modulate multiple biological targets, known as polypharmacology, is a growing trend in drug discovery to address complex diseases like cancer. The thienopyrimidine scaffold is well-suited for the development of such multi-targeted agents.

Researchers have successfully designed and synthesized novel 6,7,8,9-tetrahydro-5H-cyclohepta nih.govnih.govthieno[2,3-d]pyrimidine (B153573) derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Both receptors are key kinases involved in tumor growth and angiogenesis. Compound 5f from this series emerged as a potent agent, exhibiting stronger anticancer activity against the MCF-7 breast cancer cell line than the standard drugs erlotinib (B232) and doxorubicin. nih.gov This dual inhibition can lead to a synergistic antitumor effect and potentially overcome resistance mechanisms associated with single-target agents. The design often involves incorporating structural motifs known to interact with the ATP-binding sites of these kinases. researchgate.net

Another approach involves creating bioisosteric analogues of known multi-target drugs. For example, thieno[3,2-d]pyrimidin-4-amines were designed as analogues of MPC-6827, a microtubule-destabilizing agent. nih.gov Several of these new compounds exhibited a similar inhibitory effect on human colorectal cancer cell proliferation as the parent drug, demonstrating the potential of the thienopyrimidine core to mimic the activity of other heterocyclic systems like quinazolines. nih.govresearchgate.net

CompoundTarget(s)Key FindingCell LineRef
Compound 5f EGFR, VEGFR-21.73-fold more potent than erlotinibMCF-7 nih.gov
Thieno[3,2-d]pyrimidin-4-amines (e.g., 4a, 4c) Microtubules (inferred)Similar antiproliferative activity to MPC-6827HT-29, Caco-2 nih.gov
N,N'-diaryl urea (B33335) derivatives VEGFR, KDR, PDGF ReceptorIC50 of 3 nM for the most active derivative- nih.gov

Strategies for Enhancing Selectivity and Efficacy

A critical challenge in drug development, particularly for kinase inhibitors, is achieving selectivity for the target enzyme over other closely related proteins to minimize off-target effects. nih.gov Researchers are actively pursuing strategies to enhance the selectivity and efficacy of thieno[3,2-d]pyrimidine derivatives.

One successful strategy involves exploiting subtle differences in the ATP-binding pockets of target kinases. A series of thieno[3,2-d]pyrimidine derivatives were designed as selective inhibitors of the EGFR L858R/T790M mutant, which confers resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). nih.gov Compound B1 from this series showed an IC50 value of 13 nM against the mutant kinase and was over 76-fold more selective for the mutant over wild-type EGFR (EGFR-WT). nih.gov This selectivity reduces the toxicity associated with inhibiting the wild-type enzyme in healthy cells.

Another strategy focuses on targeting different isoforms of an enzyme family. Thieno[3,2-d]pyrimidine derivatives have been synthesized as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases 1, 2, 3, and 8). nih.gov Through systematic modification of substituents at the 4- and 7-positions, compounds with high selectivity for each isoform were identified. For example, compound 3j selectively inhibited h-NTPDase1, while compound 4c was a selective inhibitor for h-NTPdase3. nih.gov

Efficacy can also be enhanced by improving metabolic stability or targeting multiple stages of a disease. In the development of antimalarial agents, substitution at the 2-position of the thienopyrimidine core with a primary amine was found to be well-tolerated and led to good in vitro activity, while also showing improved microsomal stability compared to earlier compounds. nih.gov Furthermore, modifications at the 4-position led to derivatives active against both the blood (erythrocytic) and liver (hepatic) stages of the Plasmodium parasite, a key attribute for a drug intended for prophylaxis and treatment. nih.gov

CompoundTargetStrategyResultRef
Compound B1 EGFR L858R/T790MExploiting differences in ATP-binding pocket>76-fold selectivity over EGFR-WT nih.gov
Compound 3j h-NTPDase1Systematic SAR at positions 4 and 7Selective inhibition (IC50 = 0.62 µM) nih.gov
Compound 4c h-NTPDase3Systematic SAR at positions 4 and 7Selective inhibition (IC50 = 0.13 µM) nih.gov
Chloro analogue of Gamhepathiopine P. falciparum (erythrocytic) & P. berghei (hepatic)Modification at C4-positionDual-stage antiplasmodial activity nih.gov

Exploration of Emerging Therapeutic Areas and Unidentified Biological Targets

While much research has focused on thienopyrimidines as anticancer agents, their therapeutic potential extends to a variety of other diseases. The structural similarity to purines makes them versatile scaffolds for interacting with a wide range of biological targets. nih.govresearchgate.net

Anti-Infective Agents: Beyond cancer, there is significant interest in thienopyrimidines as anti-infective agents. Derivatives have shown promising activity against the malaria parasite Plasmodium falciparum, including drug-resistant strains. nih.govnih.gov Gamhepathiopine and its analogues are being investigated as dual-stage antimalarials that can target the parasite in both the liver and red blood cells. nih.gov Other studies have explored their potential as antibacterial agents. nih.gov

Anti-inflammatory Agents: The discovery that a thieno[3,2-d]pyrimidine-pyrazolo[3,4-d]pyrimidine hybrid can inhibit IL-6-mediated STAT3 signaling opens up avenues for developing novel anti-inflammatory drugs. mdpi.com Chronic inflammation is a key factor in many diseases, including arthritis, inflammatory bowel disease, and some cancers.

Photodynamic Therapy (PDT): In a novel application, a related isomer, thieno[3,4-d]pyrimidin-4(3H)-thione, has been shown to be an effective, heavy-atom-free photosensitizer. rsc.org Upon light activation, it efficiently generates reactive oxygen species, demonstrating high photodynamic efficacy against cancer cells under both normal and low-oxygen (hypoxic) conditions, which are common in solid tumors. rsc.org This suggests a new therapeutic strategy for thienopyrimidine-based compounds.

Emerging Enzyme Targets: Research continues to identify new biological targets for this compound class. The selective inhibition of NTPDase isoforms, which are involved in regulating purinergic signaling, represents a promising area for the treatment of thrombosis, inflammation, and neurological disorders. nih.gov Additionally, thienopyrimidine derivatives have been investigated as inhibitors of phosphodiesterase 7 (PDE7), presenting another potential therapeutic avenue. researchgate.net

This ongoing exploration into new therapeutic areas and biological targets ensures that the 7-aminothieno[3,2-d]pyrimidin-4(3H)-one scaffold and its derivatives will remain a significant focus of medicinal chemistry research for the foreseeable future.

Q & A

Basic: What are the common synthetic routes to prepare 7-aminothieno[3,2-d]pyrimidin-4(3H)-one derivatives?

Methodological Answer:
The core scaffold is synthesized via cyclization of precursors such as 2-aminothiophene derivatives. For example, thieno[3,2-d]pyrimidin-4(3H)-one can be generated by heating an HCl salt in formamide at 140°C, followed by chlorination with POCl₃ to introduce reactive sites for further functionalization . Pd-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki) are then employed to introduce aryl/alkynyl groups at the 6-position, using brominated intermediates (e.g., 6-bromo-2-amino derivatives) .

Basic: How are structural modifications at the 6- and 7-positions of the scaffold characterized, and what analytical techniques are critical?

Methodological Answer:
Modifications are validated via ¹H/¹³C NMR (e.g., δ 10.94 ppm for NH protons in Pd-coupled derivatives ) and IR spectroscopy (e.g., C=O stretches at ~1745 cm⁻¹ ). Mass spectrometry (HRMS-ESI) confirms molecular weights (e.g., [M+H]⁺ = 310.1009 for phenylethynyl-substituted derivatives ). X-ray crystallography or computational modeling (e.g., DFT) may resolve ambiguities in regioselectivity .

Advanced: How can researchers address contradictory structure-activity relationship (SAR) data when modifying substituents at the 6- vs. 7-positions?

Methodological Answer:
Evidence shows that 6-substituted derivatives often exhibit diminished enzyme selectivity (e.g., PDE7 inhibition drops with bulkier groups ), while 7-substituted analogs (e.g., compound 28e ) retain nanomolar potency and selectivity due to optimized steric/electronic interactions with hydrophobic enzyme pockets . To resolve contradictions, combine molecular docking (e.g., Glide or AutoDock) with free-energy perturbation (FEP) calculations to quantify binding contributions of substituents .

Advanced: What strategies improve cellular efficacy and pharmacokinetic (PK) properties of thienopyrimidinone-based inhibitors?

Methodological Answer:

  • Ligand efficiency optimization : Fragment-based approaches (e.g., compound 10 with LE > 0.3) balance potency and molecular weight .
  • Solubility enhancement : Introduce polar groups (e.g., -OMe, -NH₂) at the 2-position or use prodrug strategies (e.g., phosphate esters) .
  • Metabolic stability : Replace metabolically labile groups (e.g., cyclopentylamine in PDE7 inhibitors ) with bioisosteres like trifluoromethyl or azetidine.

Basic: What in vitro screening models are used to evaluate the biological activity of these compounds?

Methodological Answer:

  • Enzyme inhibition assays : PDE7 (IC₅₀ = 1–10 nM for lead compounds ), DHFR (IC₅₀ = 0.5–5 μM for 2-amino-6-arylaminomethyl derivatives ).
  • Antiparasitic activity : Plasmodium falciparum 3D7 strain screening (e.g., 40/120 derivatives showed EC₅₀ < 1 μM ).
  • Cellular assays : TNF-α inhibition in macrophages (for anti-inflammatory candidates ).

Advanced: How do computational methods guide the design of selective PDE7 or mPGES-1 inhibitors?

Methodological Answer:

  • Pharmacophore modeling : Identify critical H-bond acceptors (e.g., pyrimidinone C=O) and hydrophobic features aligning with PDE7’s catalytic pocket .
  • MD simulations : Assess target flexibility; mPGES-1 inhibitors require rigid scaffolds to avoid clashes with the substrate-binding loop .
  • Selectivity profiling : Cross-screen against off-targets (e.g., PDE4 for PDE7 inhibitors or COX-2 for mPGES-1 candidates ).

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Toxic reagent substitution : Replace POCl₃ with safer chlorination agents (e.g., TMSCl/NaI ).
  • Purification bottlenecks : Use column-free methods (e.g., trituration in diethyl ether for alkynyl derivatives ).
  • Yield optimization : Adjust stoichiometry in cross-coupling reactions (e.g., 1.2 eq arylboronic acids for Suzuki reactions ).

Advanced: How can SAR inconsistencies in antiplasmodial vs. anti-inflammatory activity be rationalized?

Methodological Answer:
Divergent activity stems from target-specific steric requirements :

  • Antimalarial hits (e.g., thienopyrimidinones ) favor small substituents (e.g., -F, -Cl) enhancing membrane permeability.
  • Anti-inflammatory agents (e.g., mPGES-1 inhibitors ) require bulky aryl groups for hydrophobic pocket engagement. Use proteochemometric modeling to map scaffold-target compatibility across disease models.

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